

# GB1490: A Technical Guide to a Selective, Orally Bioavailable Galectin-1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | GB1490    |           |
| Cat. No.:            | B15610044 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **GB1490**, a novel, selective, and orally active inhibitor of galectin-1. The information compiled herein is based on preclinical data and is intended to inform research and drug development efforts targeting galectin-1-mediated pathologies.

# **Executive Summary**

Galectin-1 is a  $\beta$ -galactoside-binding protein implicated in a range of pathological processes, including cancer progression, immune evasion, and fibrosis. Its role in inducing T-cell apoptosis makes it a compelling target for therapeutic intervention. **GB1490** is a thiazole-containing  $\alpha$ -d-galactopyranoside developed as a glycomimetic inhibitor that specifically targets the carbohydrate recognition domain (CRD) of galectin-1. Preclinical studies demonstrate that **GB1490** exhibits favorable selectivity for galectin-1 over other galectins and possesses excellent oral bioavailability, positioning it as a valuable tool compound for preclinical research and a potential starting point for further drug development.

# **Biochemical and Biophysical Characterization**

**GB1490** was engineered from a series of galectin-3-selective  $\alpha$ -d-thiogalactosides by replacing a six-membered aryl-triazolyl substituent with a five-membered thiazole heterocycle, which significantly shifted its selectivity profile towards galectin-1.[1][2]



## **Binding Affinity and Selectivity**

**GB1490** demonstrates a high affinity for human galectin-1 with a dissociation constant (Kd) in the sub-micromolar range. Its selectivity for galectin-1 was evaluated against a panel of other human galectins, revealing a preference ranging from 6- to 320-fold.[1][2]

Table 1: **GB1490** Binding Affinity and Selectivity

| Target                | Dissociation Constant (Kd) | Selectivity vs. Galectin-1<br>(Fold) |
|-----------------------|----------------------------|--------------------------------------|
| Human Galectin-1      | 0.4 μΜ                     | 1x                                   |
| Mouse Galectin-1      | 0.23 μΜ                    | 1.7x                                 |
| Human Galectin-3      | 2.7 μΜ                     | 6.8x                                 |
| Other Human Galectins | Not Publicly Available     | 6 - 320x                             |

Data sourced from publicly available abstracts and vendor information.[1][2][3] Detailed Kd values for other galectins in the screening panel are not available in the cited literature.

## **Mechanism of Action**

X-ray crystallography studies have confirmed that **GB1490** binds directly to the carbohydrate recognition domain (CRD) of galectin-1.[1][2] By occupying this binding site, **GB1490** competitively inhibits the interaction between galectin-1 and its natural glycan ligands on the surface of cells, thereby blocking its downstream signaling functions, such as the induction of T-cell apoptosis.











Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Discovery of Selective and Orally Available Galectin-1 Inhibitors PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Item Discovery of Selective and Orally Available Galectinâ Inhibitors American Chemical Society Figshare [acs.figshare.com]
- 3. Galectin (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- To cite this document: BenchChem. [GB1490: A Technical Guide to a Selective, Orally Bioavailable Galectin-1 Inhibitor]. BenchChem, [2025]. [Online PDF]. Available at:



[https://www.benchchem.com/product/b15610044#gb1490-as-a-selective-galectin-1-inhibitor]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com